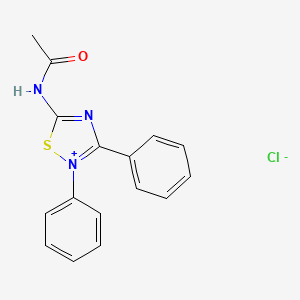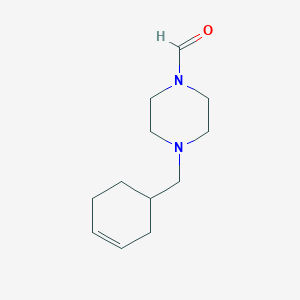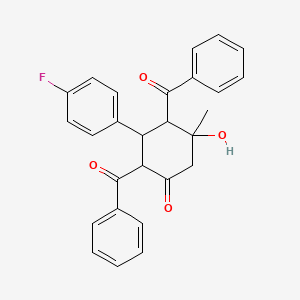![molecular formula C16H18N2O4S B5118745 N~1~-(3-hydroxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5118745.png)
N~1~-(3-hydroxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(3-hydroxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as HPMG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPMG is a sulfonylurea derivative that has been synthesized and studied extensively in recent years.
作用机制
The mechanism of action of HPMG is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. By inhibiting PTP1B, HPMG enhances insulin signaling and improves glucose uptake (Wu et al., 2017). HPMG has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, HPMG induces cell death in cancer cells (Chen et al., 2015).
Biochemical and Physiological Effects
HPMG has been shown to have various biochemical and physiological effects. In diabetes research, HPMG has been shown to enhance insulin secretion and improve glucose tolerance by increasing the expression of genes involved in insulin signaling and glucose metabolism (Wu et al., 2017). In cancer research, HPMG has been shown to induce cell death by inhibiting HDACs and activating caspase-3, which is a key enzyme involved in the process of apoptosis (Chen et al., 2015). In Alzheimer's disease research, HPMG has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain by activating the PI3K/Akt signaling pathway (Li et al., 2019).
实验室实验的优点和局限性
One advantage of using HPMG in lab experiments is its potential therapeutic applications in various diseases, which makes it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of using HPMG in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for HPMG research. One direction is to further investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of PTP1B and HDACs based on the structure of HPMG. Additionally, future research could focus on improving the solubility and pharmacokinetics of HPMG to enhance its therapeutic efficacy.
Conclusion
In conclusion, HPMG is a sulfonylurea derivative that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. HPMG has been shown to inhibit the growth of cancer cells, enhance insulin secretion, improve cognitive function, and reduce amyloid beta accumulation in the brain. While HPMG has advantages in lab experiments, such as its potential therapeutic applications and simple synthesis method, it also has limitations, such as its limited solubility. Future research could focus on investigating its potential therapeutic applications in other diseases and developing more potent and selective inhibitors based on its structure.
合成方法
The synthesis of HPMG involves the reaction of 3-hydroxybenzaldehyde with N-methylglycine in the presence of sodium hydroxide to form N-(3-hydroxyphenyl)-N-methylglycine. The resulting compound is then treated with p-toluenesulfonyl chloride to form N-(3-hydroxyphenyl)-N-methyl-N-(p-toluenesulfonyl)glycine. Finally, the compound is reacted with 4-methylphenylmagnesium bromide to form HPMG (Chen et al., 2015).
科学研究应用
HPMG has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, HPMG has been shown to inhibit the growth of cancer cells and induce cell death (Chen et al., 2015). In diabetes research, HPMG has been shown to enhance insulin secretion and improve glucose tolerance (Wu et al., 2017). In Alzheimer's disease research, HPMG has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain (Li et al., 2019).
属性
IUPAC Name |
N-(3-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12-6-8-15(9-7-12)23(21,22)18(2)11-16(20)17-13-4-3-5-14(19)10-13/h3-10,19H,11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWADUGMIPLPTJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine](/img/structure/B5118665.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118666.png)
![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5118674.png)
![2,4-dichloro-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5118678.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5118691.png)
![11-(5-bromo-2-thienyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5118694.png)

![3-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5118708.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5118713.png)


![N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide](/img/structure/B5118733.png)
![N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5118734.png)
